molecular formula C19H17BrN2O2S B2802374 N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide CAS No. 1040679-95-5

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide

Cat. No. B2802374
CAS RN: 1040679-95-5
M. Wt: 417.32
InChI Key: CNAXESIMXHYBFR-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers round the globe synthesize various oxazole derivatives and screen them for their various biological activities .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .


Chemical Reactions Analysis

Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .

Scientific Research Applications

  • Antimicrobial Activity : A study by Evren, Yurttaş, and Yılmaz-Cankilic (2020) on N-(naphthalen-1-yl)propanamide derivatives, which share a structural similarity with the compound , found notable antimicrobial activities against various bacteria and fungi species. Specific compounds demonstrated significant antifungal and anti-Gram-positive bacterial activities (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

  • Cytotoxic Activities : Dawbaa, Evren, Cantürk, and Yurttaş (2021) synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, revealing that some showed high cytotoxicity against human leukemia cells, indicating potential applications in cancer research (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

  • Antinociceptive Activity : Önkol, Şahin, Yıldırım, Erol, and Ito (2004) investigated (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives for their antinociceptive properties. Some derivatives were found to be more effective than standard pain relievers in various tests (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).

  • Antitumor Activity : Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab (2016) reported that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant antitumor activity, suggesting potential for development as cancer therapeutics (Al-Suwaidan et al., 2016).

  • MMP Inhibitors in Tissue Damage : Incerti, Crascí, Vicini, Aki, Yalcin, Ertan-Bolelli, Cardile, Graziano, & Panico (2018) synthesized compounds combining benzisothiazole and 4-thiazolidinone, exhibiting potential wound healing effects and anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs) (Incerti et al., 2018).

  • Tumor Hypoxia Markers : Li, Chu, Liu, & Wang (2005) synthesized nitroimidazole-based thioflavin-T derivatives, including N-[4-(benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide, for use as tumor hypoxia markers in nuclear medicine (Li, Chu, Liu, & Wang, 2005).

Future Directions

The diverse biological potential of oxazole derivatives continues to be a focus of research in the new millennium . The increasing importance of oxazole in the field of medicinal chemistry suggests that new derivatives and applications may continue to be discovered .

properties

IUPAC Name

N-benzyl-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-13(18(23)21-11-14-6-3-2-4-7-14)25-19-22-12-17(24-19)15-8-5-9-16(20)10-15/h2-10,12-13H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAXESIMXHYBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)SC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide

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